Naloxone Hydrochloride

Description

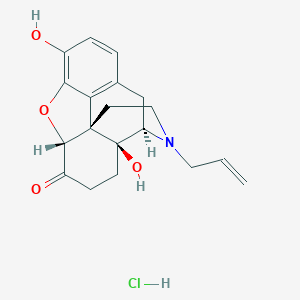

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDIGOSVORSAK-STHHAXOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

465-65-6 (Parent) | |

| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70957097 | |

| Record name | Naloxone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

357-08-4 | |

| Record name | Naloxone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Naloxone Hydrochloride on Mu-Opioid Receptors

Abstract

Naloxone (B1662785) hydrochloride is a cornerstone in the management of opioid overdose, functioning primarily as a potent antagonist at the mu-opioid receptor (MOR). This document provides a detailed examination of its molecular mechanism, focusing on its interaction with the MOR. We delve into its binding kinetics, its role as a competitive antagonist, its influence on G-protein signaling and downstream effectors like adenylyl cyclase, and its more nuanced function as an inverse agonist under specific conditions. This guide synthesizes quantitative pharmacological data and outlines key experimental protocols used to characterize this critical therapeutic agent.

Core Mechanism: Competitive Antagonism

Naloxone's primary mechanism of action is as a competitive antagonist at opioid receptors, with a particularly high affinity for the mu-opioid receptor (MOR).[1][2][3] As a competitive antagonist, naloxone binds to the same site on the MOR as opioid agonists (e.g., morphine, fentanyl) but lacks intrinsic activity to activate the receptor.[4] By occupying the receptor's binding pocket, it physically blocks agonists from binding and initiating the intracellular signaling cascade that leads to typical opioid effects like respiratory depression and analgesia.[5][6] Its efficacy in reversing opioid overdose stems from its ability to displace bound agonists from the MOR, thereby rapidly terminating their pharmacological effects.[1] The duration of naloxone's action is generally shorter than that of many opioids, which may necessitate repeated doses to prevent the recurrence of overdose symptoms.[2][3]

Binding Affinity and Kinetics

Naloxone is a non-selective opioid receptor antagonist, meaning it binds to kappa (κ) and delta (δ) opioid receptors in addition to the mu-opioid receptor.[2][6] However, its binding affinity is highest for the MOR.[6] The affinity of a compound for a receptor is quantified by the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity. Naloxone's rapid dissociation kinetics contribute to its clinical profile, allowing it to quickly reverse overdose but also resulting in a relatively short duration of action.[7]

| Parameter | Receptor Type | Reported Value (nM) | Reference |

| Binding Affinity (Ki) | Mu-Opioid (MOR) | 1.1 - 2.3 | [6][7][8] |

| Mu-Opioid (MOR) | 1.115 | [8] | |

| Mu-Opioid (MOR) | 1.5 - 2.3 | [9] | |

| Delta-Opioid (DOR) | 16 - 67.5 | [6] | |

| Kappa-Opioid (KOR) | 2.5 - 12 | [6] | |

| Dissociation Rate (koff) | Mu-Opioid (MOR) | 2.4 x 10⁻² s⁻¹ | [7] |

Table 1: Quantitative Binding Profile of Naloxone. Note: Ki values can vary between studies due to differences in experimental conditions and assay systems.[9]

Impact on G-Protein Signaling

Mu-opioid receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-proteins, Gαi/o.[10] Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] Naloxone, by blocking agonist binding, prevents this G-protein activation and the subsequent inhibition of adenylyl cyclase.[11]

In states of chronic opioid exposure, the cell adapts by upregulating the adenylyl cyclase/cAMP pathway to counteract the persistent inhibition. When naloxone is administered, it abruptly removes the agonist-induced inhibition, resulting in a dramatic and unopposed surge in cAMP production, known as "cAMP overshoot".[12] This phenomenon is considered a key molecular basis for the precipitated withdrawal symptoms observed in opioid-dependent individuals.[12][13]

Role in β-Arrestin Recruitment

Beyond G-protein signaling, agonist activation of the MOR can also lead to the recruitment of β-arrestin proteins.[14][15] β-arrestin recruitment is a key mechanism for receptor desensitization and internalization and is also thought to initiate a separate wave of G-protein-independent signaling.[10][15] Some adverse effects of opioids, such as respiratory depression and tolerance, have been linked to the β-arrestin pathway.[14][16] As an antagonist, naloxone prevents the agonist-induced conformational changes in the MOR that are necessary for β-arrestin to bind.[17] Therefore, naloxone effectively blocks both G-protein-dependent and β-arrestin-dependent signaling pathways initiated by opioid agonists.

Inverse Agonism

While classically defined as a neutral antagonist (a drug that has no effect on its own but blocks the agonist), evidence suggests naloxone can also act as an inverse agonist.[1] An inverse agonist is a compound that binds to the same receptor as an agonist but produces the opposite pharmacological effect. It does this by suppressing the receptor's basal, or agonist-independent, signaling activity.[13]

The MOR can display a low level of spontaneous, ligand-free G-protein coupling.[13][18] In opioid-naïve systems, naloxone generally behaves as a neutral antagonist.[13][18] However, following prolonged exposure to an agonist like morphine, the MOR appears to adopt a state where this basal signaling is more pronounced. In this context, naloxone not only blocks the agonist but also actively suppresses this elevated basal activity, exhibiting inverse agonist properties.[13][18] This inverse agonism is hypothesized to contribute significantly to the severity of precipitated withdrawal symptoms.[13]

Appendix: Key Experimental Protocols

A1. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like naloxone) by measuring its ability to displace a radiolabeled ligand from the receptor.[9]

-

Objective: To determine the inhibitory constant (Ki) of naloxone for the mu-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human mu-opioid receptor.[9]

-

Radioligand: A tritiated opioid with high affinity and selectivity for the MOR, such as [³H]-DAMGO.[9]

-

Test Compound: Unlabeled naloxone hydrochloride at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to saturate all specific binding sites.[9]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[9]

-

-

Methodology:

-

Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled naloxone.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of naloxone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

A2. [³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[10] To assess antagonist activity, the assay measures the ability of naloxone to inhibit agonist-stimulated [³⁵S]GTPγS binding.

-

Objective: To quantify naloxone's ability to antagonize agonist-induced G-protein activation at the MOR.

-

Materials:

-

Receptor source (as above).

-

[³⁵S]GTPγS (radiolabeled).

-

GDP, MgCl₂, NaCl.

-

Reference agonist (e.g., DAMGO).

-

Test antagonist (naloxone).

-

-

Methodology:

-

Cell membranes are pre-incubated with naloxone at various concentrations.

-

A fixed, activating concentration of an agonist (e.g., DAMGO) is added.

-

[³⁵S]GTPγS is added to initiate the binding reaction.

-

After incubation, the reaction is terminated by rapid filtration.

-

Radioactivity bound to the filters is quantified.

-

Data are analyzed to determine the IC50 of naloxone for inhibiting the agonist-stimulated signal.

-

A3. cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o-coupled receptor activation: the inhibition of adenylyl cyclase activity.[10] It is used to determine an antagonist's potency by measuring its ability to reverse agonist-induced inhibition of cAMP production.

-

Objective: To measure naloxone's potency in blocking agonist-mediated inhibition of cAMP synthesis.

-

Materials:

-

Whole cells expressing the MOR.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Reference agonist (e.g., DAMGO).

-

Test antagonist (naloxone).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Methodology:

-

Cells are incubated with naloxone at various concentrations.

-

A fixed concentration of agonist is added to inhibit adenylyl cyclase.

-

Forskolin is added to stimulate cAMP production.

-

After incubation, cells are lysed, and the total intracellular cAMP concentration is measured using a detection kit.

-

The concentration-response curve for naloxone reversing the agonist effect is plotted to determine its functional potency (IC50).[19]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Naloxone - Wikipedia [en.wikipedia.org]

- 7. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 8. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Ultra-low-dose naloxone suppresses opioid tolerance, dependence and associated changes in mu opioid receptor-G protein coupling and Gbetagamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. bioengineer.org [bioengineer.org]

- 17. researchgate.net [researchgate.net]

- 18. Ligand-Free Signaling of G-Protein-Coupled Receptors: Relevance to μ Opioid Receptors in Analgesia and Addiction [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Naloxone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of naloxone (B1662785) hydrochloride. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways to serve as a resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

Naloxone, a potent opioid antagonist, was first synthesized in 1961 by Dr. Jack Fishman and Mozes J. Lewenstein.[1][2] The discovery was the result of research aimed at developing a compound to counteract the constipation caused by chronic opioid use.[3][4] Dr. Fishman, while working at the Sloan–Kettering Institute for Cancer Research, also conducted research for Endo Laboratories, where the synthesis was achieved.[3] The initial goal was a minor modification of oxymorphone, a morphine-based analgesic, but the resulting molecule, N-allylnoroxymorphone (naloxone), was found to be a powerful opioid antagonist with the ability to aggressively outcompete other opioids at the brain's receptor sites.[4]

Naloxone's predecessor, nalorphine, was the first clinically used narcotic antagonist but possessed mixed agonist-antagonist properties.[3] In contrast, naloxone was identified as a pure antagonist with little to no intrinsic agonistic activity.[5] After its synthesis and patenting in 1961, naloxone hydrochloride received approval from the U.S. Food and Drug Administration (FDA) in 1971 for reversing opioid overdose.[2][3][6] Initially, its use was primarily confined to hospital and emergency medical settings.[1]

Chemical Synthesis of this compound

The most common and practical synthetic routes to naloxone start from naturally occurring opium alkaloids, primarily thebaine or oripavine.[7][8][9] The synthesis is a multi-step process involving key transformations of the morphinan (B1239233) skeleton.

General Synthetic Scheme from Thebaine:

-

14-Hydroxylation: Thebaine is first oxidized to introduce a hydroxyl group at the C-14 position, forming 14-hydroxycodeinone. This is a crucial step for antagonist activity.

-

Reduction: The C=C double bond in the C-ring of 14-hydroxycodeinone is reduced, typically via catalytic hydrogenation, to yield oxycodone.

-

O-Demethylation: The methyl ether at the C-3 position of oxycodone is cleaved to a hydroxyl group to produce oxymorphone. This step often employs harsh reagents like boron tribromide (BBr₃).[8]

-

N-Demethylation: The N-methyl group of oxymorphone is removed to yield the secondary amine, noroxymorphone (B159341). This is a notoriously challenging step, historically using hazardous reagents like cyanogen (B1215507) bromide or alkyl chloroformates.[7][8] More modern, sustainable methods, such as electrochemical oxidation, have been developed.[8]

-

N-Allylation: The secondary amine of noroxymorphone is alkylated with an allyl group, typically using allyl bromide, to form naloxone free base.[7]

-

Salt Formation: The naloxone base is then treated with hydrochloric acid to form the stable, water-soluble this compound salt, often as a dihydrate.[10][11]

A diagram illustrating this synthetic pathway is provided below.

Quantitative Pharmacological Data

Naloxone's efficacy is rooted in its high affinity for opioid receptors, where it acts as a competitive antagonist. The following tables summarize key quantitative metrics of its pharmacological activity.

Table 1: Opioid Receptor Binding Affinities (Ki) of Naloxone Ki (Inhibitor Constant) is the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates higher binding affinity.

| Opioid Receptor | Binding Affinity (Ki) in nM | Reference(s) |

| μ-Opioid Receptor (MOR) | 1.1 - 1.52 | [12][13] |

| δ-Opioid Receptor (DOR) | 16 - 67.5 | [12] |

| κ-Opioid Receptor (KOR) | 2.5 - 12 | [12] |

Table 2: Antagonist Potency (pA₂) of Naloxone The pA₂ value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. It is a measure of the potency of a competitive antagonist.

| Experimental Model | Agonist | Apparent pA₂ / pKB | Reference(s) |

| Human Volunteers (respiratory depression) | Morphine | ~8.37 | [14] |

| Guinea Pig Ileum (in vitro) | BW 942C (μ-agonist) | 8.34 | [15] |

Experimental Protocols

This section details the methodologies for the synthesis of naloxone and its in vitro evaluation.

A. Protocol for Chemical Synthesis of Naloxone This protocol is a generalized representation based on patented synthetic methods.[10][16] Reagent quantities and reaction conditions must be optimized.

-

N-Demethylation of Oxymorphone:

-

Dissolve oxymorphone in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a demethylating agent (e.g., an alkyl chloroformate) and a non-nucleophilic base.

-

Heat the reaction mixture under reflux until the reaction is complete as monitored by TLC or LC-MS.

-

Follow with a hydrolysis step (e.g., with acid or base) to cleave the intermediate carbamate (B1207046) and yield noroxymorphone.

-

Purify the noroxymorphone product by crystallization or chromatography.

-

-

N-Allylation of Noroxymorphone:

-

Dissolve the purified noroxymorphone in a polar aprotic solvent (e.g., acetone (B3395972) or DMF).

-

Add an acid scavenger (e.g., potassium carbonate or triethylamine).

-

Add allyl bromide dropwise to the mixture at room temperature.

-

Heat the reaction to 50-60 °C and stir for several hours until completion.

-

After cooling, filter the mixture and evaporate the solvent.

-

Extract the naloxone base into an organic solvent, wash with water, and dry.

-

-

Formation of this compound:

-

Dissolve the purified naloxone base in a suitable alcohol (e.g., ethanol).

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring in an ice bath.

-

The this compound salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

B. Protocol for Opioid Receptor Binding Assay This competitive binding assay determines the affinity (Ki) of naloxone for a specific opioid receptor (e.g., MOR).

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the human μ-opioid receptor in a cold buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in an assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled opioid agonist (e.g., [³H]-DAMGO), and varying concentrations of unlabeled naloxone.[13][17]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the naloxone concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of naloxone that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

C. Protocol for Guinea Pig Ileum Assay This is a classic functional assay to determine the antagonist potency (pA₂) of naloxone.

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Mount the segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Stimulation: Apply transmural electrical stimulation to elicit twitch contractions of the ileum via neurotransmitter release from enteric neurons.

-

Agonist Dose-Response: Establish a cumulative concentration-response curve for an opioid agonist (e.g., morphine) by measuring the inhibition of the electrically-evoked twitches.

-

Antagonist Incubation: Wash the tissue to remove the agonist. Add a fixed concentration of naloxone to the organ bath and allow it to equilibrate for a set period (e.g., 20-30 minutes).

-

Shifted Dose-Response: In the continued presence of naloxone, re-establish the concentration-response curve for the agonist. The curve will be shifted to the right.

-

Data Analysis: Repeat steps 4 and 5 with several different concentrations of naloxone. Measure the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence) for each antagonist concentration. Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of naloxone. The x-intercept of the linear regression line is the pA₂ value.

Mechanism of Action and Signaling Pathway

Naloxone functions as a non-selective, competitive opioid receptor antagonist.[12] Its therapeutic effect in reversing opioid overdose is primarily mediated through its high affinity for the μ-opioid receptor (MOR).[5][18]

Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). When an agonist (like morphine or heroin) binds to the MOR, it triggers the following intracellular cascade:

-

The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, making it less excitable.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Naloxone competitively binds to the MOR but does not activate it. By occupying the receptor's binding site, it physically blocks agonists from binding and initiating the signaling cascade. This action effectively reverses the downstream effects of the opioid agonist, leading to the restoration of normal neuronal excitability and physiological functions, such as respiration.[18]

Conclusion

This compound remains a cornerstone in emergency medicine and addiction treatment. Its discovery was a pivotal moment in pharmacology, providing a pure opioid antagonist that could safely and effectively reverse life-threatening opioid-induced respiratory depression. The chemical synthesis, though challenging, has been refined over decades from its origins using natural alkaloids. A thorough understanding of its potent antagonist profile, binding kinetics, and mechanism of action is essential for the ongoing development of novel opioid receptor modulators and safer analgesic therapies. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this critical area of medicine.

References

- 1. remedyallianceftp.org [remedyallianceftp.org]

- 2. Jack Fishman - Wikipedia [en.wikipedia.org]

- 3. Naloxone as a technology of solidarity: history of opioid overdose prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Narcan (Naloxone) - Molecule of the Month - November 2018 (JSMol version) [chm.bris.ac.uk]

- 5. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. The Birth of Naloxone: An Intellectual History of an Ambivalent Opioid | Cambridge Quarterly of Healthcare Ethics | Cambridge Core [cambridge.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent developments in the chemistry of thebaine and its transformation products as pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN104230945A - Synthetic method of this compound - Google Patents [patents.google.com]

- 11. CN104230945B - The synthetic method of this compound - Google Patents [patents.google.com]

- 12. Naloxone - Wikipedia [en.wikipedia.org]

- 13. ovid.com [ovid.com]

- 14. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naloxazone treatment in the guinea pig ileum in vitro reveals second functional opioid receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 17. The physiological relevance of low agonist affinity binding at opioid mu-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PathWhiz [pathbank.org]

Whitepaper: In Vitro Characterization of Naloxone's Antagonist Properties

Introduction

Naloxone (B1662785) is a potent, competitive opioid receptor antagonist with high affinity for the μ-opioid receptor (MOR), and lower affinity for the κ- (KOR) and δ-opioid receptors (DOR).[1] It is a critical therapeutic agent for reversing opioid overdose and is widely used as a pharmacological tool to investigate opioid receptor function.[2][3] Its antagonist properties are characterized by its ability to bind to opioid receptors without activating them, thereby blocking agonists from binding and initiating intracellular signaling.

This technical guide provides an in-depth overview of the core in vitro methodologies used to characterize naloxone's antagonist profile. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Receptor Binding Affinity

The foundational step in characterizing an antagonist is to determine its binding affinity (Ki) for the target receptor(s). This is typically achieved through competitive radioligand binding assays, which measure the ability of an unlabeled compound (naloxone) to displace a radiolabeled ligand from the receptor.

Quantitative Data: Naloxone Binding Affinity (Ki)

The binding affinity of naloxone demonstrates a clear preference for the μ-opioid receptor. The Ki value represents the concentration of naloxone required to occupy 50% of the receptors in the absence of a competing ligand and is calculated from the IC50 value using the Cheng-Prusoff equation.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) |

| μ-Opioid (MOR) | [³H]DAMGO | Human MOR Membranes | 1.52 |

| μ-Opioid (MOR) | [³H]Diprenorphine | HEK293 Cell Membranes | 1.7 |

| κ-Opioid (KOR) | [³H]Diprenorphine | HEK293 Cell Membranes | 18 |

| δ-Opioid (DOR) | [³H]Diprenorphine | HEK293 Cell Membranes | 26 |

Data compiled from multiple sources.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of naloxone's Ki value at the μ-opioid receptor using [³H]DAMGO as the radioligand.

1. Materials & Reagents:

- Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.

- Radioligand: [³H]DAMGO (specific activity ~30-60 Ci/mmol).

- Unlabeled Ligand: Naloxone hydrochloride.

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Non-specific Binding (NSB) Determinate: 10 µM unlabeled naloxone or other high-affinity opioid ligand.

- Equipment: 96-well microplates, cell harvester, glass fiber filters (GF/C), liquid scintillation counter, scintillation cocktail.

2. Procedure:

- Plate Setup: Assays are performed in a 96-well plate with a final volume of 250 µL.

- Reagent Addition:

- Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]DAMGO (at a final concentration near its Kd, e.g., 1-2 nM).

- Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of 10 µM unlabeled naloxone, and 50 µL of [³H]DAMGO.

- Competition: Add 150 µL of membrane preparation, 50 µL of varying concentrations of naloxone (e.g., 0.01 nM to 1000 nM), and 50 µL of [³H]DAMGO.

- Incubation: Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

- Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.

- Washing: Wash the filters 3-4 times with 5 mL of ice-cold wash buffer.

- Counting: Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

- Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

- Plot the percentage of specific binding against the log concentration of naloxone.

- Determine the IC50 value (concentration of naloxone that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Binding Assay Workflow

References

Early Studies of Naloxone in Reversing Opioid-Induced Respiratory Depression: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone (B1662785), a non-selective, competitive opioid antagonist, has been the cornerstone for the reversal of opioid-induced respiratory depression for over half a century. Its development in the early 1960s marked a significant advancement in medical toxicology and anesthesiology, providing a rapid and effective antidote to the life-threatening effects of opioids. This technical guide delves into the foundational research that established naloxone's efficacy and safety profile, with a focus on the quantitative data and experimental methodologies from seminal studies conducted in the 1960s and 1970s. Understanding these early investigations offers valuable insights into the drug's fundamental pharmacology and the historical context of its clinical integration.

Naloxone, chemically N-allylnoroxymorphone, was first synthesized in 1960. Early animal studies quickly established its potent opioid antagonistic properties. For instance, in rabbits, it was found to be approximately ten times as potent as nalorphine (B1233523) in counteracting respiratory depression caused by oxymorphone[1]. These initial findings paved the way for crucial investigations in human subjects.

Core Signaling Pathway: Competitive Antagonism at the μ-Opioid Receptor

Opioid-induced respiratory depression is primarily mediated by the activation of μ-opioid receptors in the brainstem's respiratory control centers. Agonists like morphine and fentanyl bind to these G-protein coupled receptors, leading to a cascade of intracellular events that hyperpolarize neurons and reduce their firing rate, ultimately suppressing the drive to breathe.

Naloxone functions as a competitive antagonist at these same receptors. Possessing a high affinity for the μ-opioid receptor but lacking intrinsic activity, naloxone effectively displaces opioid agonists from the receptor's binding site. This displacement reverses the downstream signaling cascade, thereby restoring normal respiratory function. The onset of this reversal is rapid, especially following intravenous administration.

Key Early Human Studies and Experimental Protocols

The initial clinical evaluations of naloxone in the 1960s were pivotal in demonstrating its antagonistic effects without the agonistic properties observed with previous antagonists like nalorphine.

Foldes et al. (1963 & 1969): Initial Human Trials

Pioneering work by Francis F. Foldes and his colleagues provided the first critical data on naloxone's effects in humans. Their studies focused on the antagonist's ability to reverse respiratory depression induced by potent opioids used in anesthesia.

Experimental Protocol (Summarized from Foldes et al., 1969): [2]

A standardized experimental workflow was employed to assess the efficacy of naloxone in a controlled clinical setting.

In a 1969 study, Foldes and his team compared the effects of naloxone, nalorphine, and levallorphan (B1674846) on oxymorphone-induced respiratory depression in anesthetized subjects.[2] The study highlighted naloxone's superior profile as a pure antagonist, effectively reversing respiratory depression without producing significant side effects of its own.

Quantitative Findings from Foldes et al. (1969):

| Parameter | Oxymorphone-Induced Depression | Post-Naloxone (0.004 mg/kg) | Post-Nalorphine (0.1 mg/kg) | Post-Levallorphan (0.015 mg/kg) |

| Respiratory Rate (breaths/min) | Significant Decrease | Return toward baseline | Partial Reversal | Partial Reversal |

| Minute Volume (L/min) | Significant Decrease | Return toward baseline | Partial Reversal | Partial Reversal |

| Circulatory Effects | Minimal | No significant change | Hypotension, Bradycardia | Hypotension, Bradycardia |

Note: Specific numerical values were not available in the accessed abstract. The table reflects the qualitative comparisons reported.

Drummond et al. (1977): Dose-Dependent Antagonism of Fentanyl-Induced Respiratory Depression

A later study by Drummond and colleagues provided crucial dose-response data for naloxone in the context of fentanyl-induced respiratory depression, a growing concern in anesthesia at the time.

Experimental Protocol (Drummond et al., 1977):

-

Subjects: Four groups of at least 10 adult patients each.

-

Anesthesia: 0.5% halothane (B1672932) in 70% nitrous oxide in oxygen.

-

Opioid Agonist: Fentanyl (0.05 mg) administered intravenously to induce respiratory depression.

-

Antagonist Administration: Patients received intravenous naloxone at doses of 0.1 mg, 0.2 mg, or 0.4 mg.

-

Primary Outcome: Measurement of the reversal of respiratory depression.

Quantitative Findings from Drummond et al. (1977):

The study demonstrated a clear dose-dependent effect of naloxone, with an effect proportional to the logarithm of the dose administered.

| Naloxone Dose (mg) | Degree of Reversal of Respiratory Depression |

| 0.1 | Partial Reversal |

| 0.2 | Moderate Reversal |

| 0.4 | Substantial Reversal |

Note: The original paper should be consulted for precise measurements of respiratory parameters.

Pharmacokinetics and Duration of Action

Early studies also began to characterize the pharmacokinetic profile of naloxone, noting its rapid onset but relatively short duration of action. The elimination half-life of naloxone after intravenous administration was found to be approximately 30 to 80 minutes in adults. This short half-life raised the concern of "renarcotization," where the effects of a longer-acting opioid could reappear as the naloxone is metabolized and eliminated. This understanding underscored the importance of continuous patient monitoring after naloxone administration. For instance, in healthy volunteers who received 0.15 mg/kg of morphine, a standard 0.4 mg dose of naloxone provided complete reversal, but respiratory depression returned within 30 minutes[3].

Conclusion

The foundational studies of the 1960s and 1970s were instrumental in establishing naloxone as a potent and safe antagonist for opioid-induced respiratory depression. The meticulous work of researchers like Foldes and others provided the essential evidence for its widespread clinical adoption. Their investigations not only demonstrated naloxone's efficacy in reversing the life-threatening effects of opioids but also highlighted its favorable safety profile as a pure antagonist. The quantitative dose-response relationships established in these early trials continue to inform clinical practice today. For contemporary researchers and drug development professionals, a review of these seminal studies offers a fundamental understanding of the pharmacology of opioid antagonism and a valuable historical perspective on the development of this life-saving medication.

References

Unmasking the Brain's Inner Pharmacy: A Technical Guide to Naloxone's Effects on Endogenous Opioid Systems in Naive Subjects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous opioid system (EOS) is a critical neuromodulatory network that plays a fundamental role in maintaining physiological homeostasis.[1] Comprised of opioid receptors (mu, delta, and kappa) and their endogenous peptide ligands (such as β-endorphins, enkephalins, and dynorphins), the EOS exerts a constant, or 'tonic', inhibitory influence over numerous bodily functions.[1][2] This includes the regulation of stress, pain, mood, and neuroendocrine axes.[1]

Naloxone (B1662785) is a potent, non-selective, competitive antagonist of opioid receptors, with its highest affinity for the mu-opioid receptor.[3][4][5] By binding to these receptors without activating them, naloxone effectively blocks the effects of both endogenous and exogenous opioids.[3][6] In opioid-naive subjects—individuals without physiological dependence on opioids—naloxone serves as a powerful pharmacological probe. Its administration transiently lifts the tonic inhibition maintained by the EOS, thereby unmasking the underlying influence of endogenous opioids on various physiological systems. This guide provides an in-depth examination of these effects, focusing on the neuroendocrine responses, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Naloxone's Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the body's primary stress response system. Endogenous opioids, particularly β-endorphin, are known to exert a tonic inhibitory control over this axis, primarily by suppressing the release of corticotropin-releasing hormone (CRH) from the hypothalamus.

Administration of naloxone blocks this opioid-mediated inhibition.[7] This "disinhibition" leads to a surge in CRH, which in turn stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH).[7][8] ACTH then travels to the adrenal glands, stimulating the secretion of cortisol.[9] Consequently, a naloxone challenge in healthy, naive subjects reliably produces a dose-dependent increase in plasma ACTH and cortisol levels, providing a direct measure of the prevailing endogenous opioid tone on the HPA axis.[7][9]

Quantitative Data: HPA Axis Response to Naloxone

| Study | Subjects (n) | Naloxone Dose & Administration | Parameter Measured | Key Quantitative Finding |

| Naber et al. (1981)[9] | 14 | 8 mg, IV | Cortisol | Significant increase in plasma cortisol 45 minutes post-administration. |

| Grossman et al. (cited in[7]) | 7 (healthy) | 6 µg/kg to 125 µg/kg, IV (dose-response) | ACTH, Cortisol | Dose-dependent increases in both ACTH and cortisol, demonstrating a hypersensitive HPA axis response to CRH stimulation. |

| Pickar et al. (cited in[8]) | 6 (healthy) | (Not specified) | ACTH | Naloxone significantly increased ACTH levels from baseline. |

| O'Keane et al. (cited in[10]) | 14 (healthy) | (Not specified) | ACTH | Subjects with greater ACTH responses to naloxone also showed greater ACTH responses to psychological stress (r=0.64). |

Visualizing the Mechanism

The following diagrams illustrate the signaling pathway of the HPA axis and a typical workflow for a naloxone challenge experiment.

Naloxone's Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Similar to its effect on the HPA axis, the endogenous opioid system tonically suppresses the HPG axis. This inhibition occurs at the level of the hypothalamus, where endogenous opioids decrease the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

By blocking opioid receptors, naloxone removes this inhibitory brake on GnRH neurons.[11] This leads to an increased frequency of GnRH pulses, which in turn stimulates the pituitary to secrete Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).[12] In healthy adult subjects, particularly males, naloxone administration results in a measurable increase in serum LH levels.[11][12] This response confirms that endogenous opioids are a key modulator of reproductive hormone regulation. The effect is most pronounced during the developmental stages when the HPG axis is mature.[13]

Quantitative Data: HPG Axis Response to Naloxone

| Study | Subjects (n) | Naloxone Dose & Administration | Parameter Measured | Key Quantitative Finding |

| Veldhuis et al. (1994)[12] | 8 (healthy men) | Four hourly IV boluses | LH | Mean plasma LH increased from 7.6 to 10.0 IU/L (P < 0.01). LH pulse frequency increased significantly (P < 0.05). |

| Petraglia et al. (1986)[13] | 28 (children) | 0.08 mg/kg, IV | LH | Significant LH increase only observed in subjects at the most advanced stages of puberty. |

| Chuong et al. (1994)[14] | (PMS & controls) | 2 mg/h for 4 hours, IV infusion | LH | No significant difference in LH response to naloxone between PMS patients and healthy controls. |

| Casanueva et al. (1992)[15] | 10 (healthy men) | 1.0 mg/kg, IV bolus | LH | Significant increase in LH (p < 0.01), confirming effective opioid blockade. |

Visualizing the Mechanism

The following diagram illustrates the logical relationship of naloxone's action on neuroendocrine systems.

References

- 1. Endogenous opioid systems alterations in pain and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous opioids tonically inhibit the depressor neurones in the caudal ventrolateral medulla of rabbits: mediation through delta- and kappa-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxone – eDrug [edrug.mvm.ed.ac.uk]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. study.com [study.com]

- 7. Hypersensitivity of the hypothalamic-pituitary-adrenal axis to naloxone in post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naloxone augments the hypothalamic-pituitary-adrenal axis response to methylphenidate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Comparison of HPA axis hormonal responses to naloxone vs psychologically-induced stress [pubmed.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Acute effects of testosterone infusion and naloxone on luteinizing hormone secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naloxone-induced luteinizing hormone secretion in normal, precocious, and delayed puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of naloxone on luteinizing hormone secretion in premenstrual syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-dose naloxone (1.0 mg/kg): psychological and endocrine effects in normal male subjects pretreated with one milligram of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Naloxone Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of naloxone (B1662785) hydrochloride in various animal models, including dogs, rats, rabbits, and non-human primates. The information presented is intended to support research and development efforts by providing key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to Naloxone Hydrochloride

Naloxone is a potent and specific opioid antagonist that acts competitively at opioid receptors. It is widely used to reverse the life-threatening respiratory depression caused by opioid overdose. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in different animal models is crucial for preclinical safety and efficacy studies, aiding in the translation of findings to human clinical applications.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models across different routes of administration.

Table 1: Pharmacokinetic Parameters of Naloxone in Dogs

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Bioavailability (%) | Reference |

| Intravenous (IV) | 0.04 mg/kg | 18.8 ± 3.9 | - | 37.0 ± 6.7 | 100 | [1][2] |

| Intramuscular (IM) | 4 mg (total dose) | 36.7 (22.1-56.4) | - | - | - | [3] |

| Intranasal (IN) | 0.17 ± 0.02 mg/kg | 9.3 ± 2.5 | 22.5 ± 8.2 | 47.4 ± 6.7 | 32 ± 13 | [1][2] |

| Intranasal (IN) | 4 mg (total dose) | 11.7 (2.8-18.8) | - | - | - | [3] |

| Transbuccal | 0.8 mg (total dose) | 20.0 | - | - | - | [4] |

| Transbuccal | 8.0 mg (total dose) | 47.2 | - | - | - | [4] |

Data are presented as mean ± SD or range where available.

Table 2: Pharmacokinetic Parameters of Naloxone in Rats

| Route of Administration | Dose | Serum Concentration | Brain Concentration | Half-life (t½) (min) | Reference |

| Intravenous (IV) | 5 mg/kg | 1.45 ± 0.1 µg/mL (at 5 min) | Brain-to-serum ratio: 2.7 to 4.6 | 30-40 | [5] |

Data are presented as mean ± SE or range where available.

Table 3: Pharmacokinetic Parameters of Naloxone in Non-Human Primates (African Green Monkeys)

| Route of Administration | Dose | Cmax | Tmax (min) | Half-life (t½) (min) | Reference |

| Intramuscular (IM) | 10 mg (Human Equivalent Dose) | - | ~8 | ~37 | [6] |

Table 4: Pharmacokinetic Parameters of Naloxone in Rabbits

Specific quantitative pharmacokinetic data for naloxone in rabbits is limited in the publicly available literature. Studies have confirmed its efficacy in reversing opioid-induced effects, but detailed parameters like Cmax, Tmax, and half-life are not well-documented.

Metabolism and Excretion

Naloxone is primarily metabolized in the liver through glucuronide conjugation, with the major metabolite being naloxone-3-glucuronide (B1512897), which is pharmacologically inactive[7][8][9]. Other minor metabolic pathways include N-dealkylation and the reduction of the 6-keto group[10]. The metabolites are primarily excreted in the urine. Studies in rats have shown that the glucuronidation of naloxone occurs in both the liver and the intestine[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are summaries of experimental protocols from key studies.

Pharmacokinetic Study of Intravenous and Intranasal Naloxone in Dogs

-

Study Design: A blinded, crossover study with a minimum 7-day washout period between treatments[1][2].

-

Drug Administration:

-

Sample Collection: Blood samples were collected from a lateral saphenous vein catheter at various time points over 24 hours[1][2].

-

Analytical Method: Plasma naloxone concentrations were determined using a validated analytical method (details not specified in the abstract)[1][2].

-

Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, half-life, and bioavailability were calculated from the plasma concentration-time data[1].

Experimental workflow for a canine IV/IN naloxone PK study.

Pharmacokinetic Study of Intravenous Naloxone in Rats

-

Animal Model: Specific strain of rats (e.g., Sprague-Dawley) are commonly used[5].

-

Drug Administration:

-

Intravenous (IV): 5 mg/kg of this compound administered via tail vein injection[5].

-

-

Sample Collection: Blood and brain tissue were collected at various time points up to four hours post-injection[5].

-

Analytical Method: Naloxone concentrations in serum and brain homogenates were measured using a specific and sensitive radioimmunoassay[5].

-

Pharmacokinetic Analysis: Serum and brain concentration-time curves were generated to determine the half-life and brain-to-serum concentration ratio[5].

Experimental workflow for a rat intravenous naloxone PK study.

Signaling Pathways

Naloxone exerts its effects by acting as a competitive antagonist at opioid receptors, with the highest affinity for the mu-opioid receptor[10][11][12][13]. Opioid agonists, such as morphine or fentanyl, bind to these G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events that result in analgesia but also potentially life-threatening respiratory depression. This signaling involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes hyperpolarization of neurons and reduces neuronal excitability[14][15][16][17].

Naloxone, by competitively binding to the opioid receptor, displaces the opioid agonist and blocks these downstream signaling pathways. This restores normal neuronal function and reverses the effects of the opioid, including respiratory depression.

Naloxone's competitive antagonism at the mu-opioid receptor.

Conclusion

The pharmacokinetic profile of this compound varies across different animal models and routes of administration. Dogs and rats have been the most extensively studied models, providing valuable data on the rapid absorption and relatively short half-life of naloxone. While data in rabbits and non-human primates are less comprehensive, existing studies support its efficacy as an opioid antagonist. A thorough understanding of these species-specific pharmacokinetic differences is essential for the design and interpretation of preclinical studies and for the successful development of novel naloxone formulations and delivery systems. The provided experimental workflows and signaling pathway diagrams offer a framework for conceptualizing and executing further research in this critical area of pharmacology.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. Pharmacokinetics and pharmacodynamics of intranasal and intravenous this compound administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Glucuronidation in vitro and in vivo. Comparison of intestinal and hepatic conjugation of morphine, naloxone, and buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of naloxone-3-glucuronide and N-methylnaloxone on the motility of the isolated rat colon after morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic interaction between morphine and naloxone in human liver. A common pathway of glucuronidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 15. Involvement of G-protein-activated inwardly rectifying K (GIRK) channels in opioid-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. G-protein-gated Inwardly Rectifying Potassium Channels Modulate Respiratory Depression by Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

Naloxone as a Tool for Studying Opioid Receptor Function: A Technical Guide

Introduction

Naloxone (B1662785) is a cornerstone of opioid pharmacology, serving not only as a life-saving antidote for opioid overdose but also as an indispensable research tool for elucidating the function of opioid receptors.[1][2][3] As a pure, non-selective competitive opioid receptor antagonist, naloxone's primary mechanism of action is to bind to opioid receptors with high affinity, thereby displacing agonists and blocking their effects without initiating a signaling cascade of its own.[1][4][5] Its utility in the laboratory is rooted in its ability to competitively inhibit the µ (mu), δ (delta), and κ (kappa) opioid receptors, allowing researchers to isolate and characterize opioid-mediated effects with high precision.[1][3][5] This guide provides an in-depth overview of naloxone's pharmacological properties, key experimental protocols, and its application in visualizing and understanding opioid receptor signaling pathways.

Section 1: Pharmacological Profile of Naloxone

Naloxone's effectiveness as a research tool is defined by its binding characteristics and mechanism of action. It acts as a competitive antagonist, meaning it binds reversibly to the same site as opioid agonists but does not activate the receptor.[1][5] This competition is concentration-dependent; a sufficient dose of naloxone can displace agonists and reverse their physiological effects, such as respiratory depression.[4][6]

Data Presentation: Receptor Binding Affinity and Antagonist Potency

The affinity of naloxone for the three primary opioid receptors is a critical parameter. It is typically quantified as the inhibitor constant (Kᵢ), which represents the concentration of naloxone required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. Similarly, its potency as an antagonist in functional assays is often expressed as the pA₂, a measure of the antagonist's activity. The pA₂ is the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response.[7]

Table 1: Naloxone Binding Affinity (Kᵢ) at Opioid Receptors

| Receptor Subtype | Naloxone Kᵢ (nM) | Reference |

| μ-Opioid Receptor (MOR) | 0.5 - 1.5 | [1][8][9] |

| δ-Opioid Receptor (DOR) | 17 - 36 | [1] |

| κ-Opioid Receptor (KOR) | 2.3 - 12 | [1] |

Note: Kᵢ values can vary between studies based on experimental conditions, tissue source, and radioligand used.

Table 2: Naloxone Antagonist Potency (pA₂) Against Opioid Agonists

| Agonist | Receptor System | Naloxone pA₂ Value | Reference |

| Morphine | Guinea-Pig Ileum (MOR) | ~8.56 | [10] |

| Morphine | Human Volunteers (MOR) | ~8.37 | [11] |

| Various Agonists | AtT20 cells (MOR) | 8.2 - 8.5 | [12] |

Section 2: Key Experimental Methodologies

Naloxone is central to a variety of in vitro and in vivo experimental protocols designed to probe opioid receptor function.

Experimental Protocol 1: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of naloxone or to study how it competes with other ligands for receptor binding sites.

Objective: To determine the Kᵢ of naloxone at the µ-opioid receptor using a competitive displacement assay with a radiolabeled ligand like [³H]-naloxone or [³H]-DAMGO.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat forebrain) or cultured cells expressing the receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl).[13][14][15] Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the pellet in a fresh assay buffer.[15] Determine the protein concentration of the membrane preparation.[15]

-

Assay Setup: In a 96-well plate, set up triplicate wells for three conditions:

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., [³H]-naloxone at a concentration near its dissociation constant, Kd), and assay buffer.[14][16]

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled "cold" ligand (e.g., 10 µM unlabeled naloxone) to saturate the receptors and prevent radioligand binding.[14]

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (naloxone in this case).[14]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14][15]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[14] This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[14]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (naloxone) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of naloxone that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Experimental Protocol 2: Schild Analysis

Schild analysis is a classical pharmacological method used to quantify the potency of a competitive antagonist.

Objective: To determine the pA₂ value for naloxone, confirming its competitive antagonism against an opioid agonist like morphine or fentanyl.

Methodology:

-

System Preparation: Use an in vitro functional assay system, such as isolated tissue (e.g., guinea-pig ileum) or cells expressing the opioid receptor of interest that exhibit a measurable response to an agonist (e.g., inhibition of cAMP, membrane hyperpolarization).[10][12]

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the opioid agonist alone to establish a baseline Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect).

-

Antagonist Pre-incubation: Expose several preparations to different fixed concentrations of naloxone for a set period (e.g., 30 minutes) to allow for equilibrium.[12]

-

Shifted Dose-Response Curves: In the continued presence of naloxone, generate new agonist concentration-response curves. A competitive antagonist like naloxone will cause a parallel rightward shift in the curve without changing the maximum response.[12]

-

Calculate Dose Ratio: For each concentration of naloxone, calculate the dose ratio (DR). The DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Schild Plot Construction: Plot the log (Dose Ratio - 1) on the y-axis against the log of the molar concentration of naloxone on the x-axis.[12]

-

Data Analysis: Perform a linear regression on the plotted data.[12] For a true competitive antagonist, the slope of the line should not be significantly different from 1.0.[10] The pA₂ value is the x-intercept of the regression line.[17]

Experimental Protocol 3: cAMP Inhibition Assay

This functional assay measures naloxone's ability to block the agonist-induced inhibition of adenylyl cyclase, a key step in the G-protein signaling pathway.

Objective: To quantify naloxone's antagonism of an agonist's effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Use cells stably expressing an opioid receptor (e.g., CHO or HEK293 cells).[18][19]

-

Cell Stimulation: Pre-treat the cells with various concentrations of naloxone. Then, stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) along with the opioid agonist (e.g., DAMGO). The agonist, acting through the Gαi/o protein, will normally inhibit forskolin-stimulated cAMP production.[18][20]

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, often based on competitive immunoassay (e.g., HTRF, ELISA, or LANCE).[21]

-

Data Analysis: Plot the measured cAMP levels against the concentration of naloxone. The data will show that as the naloxone concentration increases, it blocks the agonist's inhibitory effect, causing cAMP levels to return towards the levels seen with forskolin (B1673556) alone. Calculate the IC₅₀ for naloxone's reversal effect.

Section 3: Visualizing Opioid Receptor Function with Naloxone

Graphviz diagrams can effectively illustrate the complex signaling pathways and experimental workflows where naloxone plays a critical role.

Signaling Pathway Diagrams

References

- 1. Naloxone - Wikipedia [en.wikipedia.org]

- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring naloxone antagonism of discriminative opioid stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improved radioreceptor assay of opiate narcotics in human serum: application to fentanyl and morphine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Partial agonistic activity of naloxone on the opioid receptors expressed from complementary deoxyribonucleic acids in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jneurosci.org [jneurosci.org]

- 21. apps.dtic.mil [apps.dtic.mil]

The Role of Naloxone in Understanding the Neurobiology of Addiction: A Technical Guide

Abstract

Naloxone (B1662785), a non-selective, high-affinity opioid receptor antagonist, has been instrumental not only as a life-saving intervention in opioid overdose but also as a critical research tool for elucidating the neurobiological underpinnings of addiction. Its ability to competitively displace agonists from opioid receptors allows for the precise investigation of the endogenous opioid system's role in reward, dependence, withdrawal, and relapse. This technical guide provides an in-depth analysis of naloxone's mechanism of action, its application in key experimental paradigms, and the quantitative data derived from such studies. Detailed experimental protocols and visualizations of relevant pathways and workflows are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of addiction neuroscience.

Introduction

The study of addiction neurobiology has been significantly advanced by the use of pharmacological tools that can dissect complex neural circuits. Among these, naloxone stands out for its pivotal role in defining the function of the opioid system in both normal physiology and pathological states like opioid use disorder (OUD). By acting as a pure antagonist with no intrinsic activity, naloxone provides a "chemical blockade" that allows researchers to infer the function of opioid receptors by observing the effects of their inhibition.[1][2] This guide explores the multifaceted role of naloxone as an indispensable tool in addiction research.

Mechanism of Action: Competitive Antagonism

Naloxone exerts its effects by acting as a competitive antagonist at opioid receptors, with the highest affinity for the mu-opioid receptor (MOR), followed by the delta (DOR) and kappa (KOR) receptors.[1][3] In the presence of an opioid agonist (e.g., morphine, fentanyl, or endogenous endorphins), naloxone competes for the same binding site on the receptor. Due to its high affinity and rapid binding kinetics, it can displace the agonist, thereby reversing its pharmacological effects.[4][5] This action is crucial for its clinical use in overdose reversal and for its utility in research to precipitate withdrawal in opioid-dependent subjects.[4][5] Naloxone itself does not produce significant pharmacological effects in the absence of opioids, except for blocking the effects of naturally produced endorphins.[1]

Quantitative Pharmacological Data

Naloxone's utility in research is defined by its pharmacokinetic and pharmacodynamic properties. Its high affinity for the MOR ensures effective displacement of most opioid agonists, and its relatively short duration of action allows for repeated experimental manipulations.[3][6]

Data Presentation

Table 1: Naloxone Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference(s) |

|---|---|---|

| Mu (μ) | 1.52 | [7] |

| Delta (δ) | 95 | [8] |

| Kappa (κ) | 16 | [8] |

Note: Ki values can vary based on the assay system and radioligand used. The values presented represent a consensus from multiple studies.

Table 2: Pharmacokinetic Properties of Naloxone

| Parameter | Value | Route of Administration | Reference(s) |

|---|---|---|---|

| Onset of Action | ~2 minutes | Intravenous (IV) | [1] |

| ~5 minutes | Intramuscular (IM) | [1] | |

| Duration of Action | 30-90 minutes | All routes | [1][3] |

| Bioavailability | ~2% | Oral | [1] |

| 43-54% | Intranasal | [1] |

| Elimination Half-life | 1-1.5 hours | - |[1] |

Table 3: Mu-Opioid Receptor (MOR) Occupancy by Naloxone in Humans (PET Studies)

| Dose & Route | Brain Region | Peak Occupancy | Time to Peak | Reference(s) |

|---|---|---|---|---|

| 2 mg IV | Various (Caudate, Putamen, etc.) | ~80% | 5 minutes | [1] |

| 4 mg Intranasal | Various | 40-50% | ~20 minutes | [9][10] |

| 2 mg IV | Thalamus, Amygdala, Hippocampus | Higher in women than men | - |[11] |

Naloxone as a Foundational Research Tool

Naloxone is used in a variety of experimental contexts to probe the neurobiology of addiction.

Naloxone-Precipitated Withdrawal

One of the most powerful applications of naloxone is in precipitating withdrawal in opioid-dependent subjects.[12] Administering naloxone to an individual with chronic opioid exposure rapidly displaces agonists from their receptors, unmasking the neuroadaptive changes that underlie dependence and initiating an acute withdrawal syndrome.[1][4] This paradigm is invaluable for studying:

-

The neurochemical basis of withdrawal symptoms.

-

The efficacy of potential anti-withdrawal medications.

-

The neural circuits mediating the aversive state of withdrawal.

A recent PET study using [¹¹C]raclopride demonstrated that naloxone-precipitated withdrawal significantly increases dopamine (B1211576) release in the dorsal striatum of humans with opioid use disorder, providing direct evidence for the involvement of the dopamine system in the aversive aspects of withdrawal.[13]

Investigating Relapse and Reinforcement

Naloxone is used to block the reinforcing effects of opioids in self-administration paradigms, demonstrating the critical role of MOR activation in the rewarding properties of these drugs.[14] It is also used in animal models of relapse to investigate how blocking the opioid system can prevent drug-seeking behavior triggered by cues or stressors.[15] For example, studies have shown that naloxone can suppress relapse to morphine self-administration in post-addict rats and can disrupt cue-induced relapse to cocaine seeking, suggesting a broader role for the endogenous opioid system in addiction processes beyond just opioids.[14][15]

Elucidating Opioid-Induced Synaptic Plasticity

Addiction is increasingly understood as a disorder of synaptic plasticity.[16][17] Chronic exposure to opioids induces long-lasting changes in glutamatergic synapses within the brain's reward circuitry, such as the Ventral Tegmental Area (VTA) and Nucleus Accumbens (NAc).[18][19] Naloxone is used in electrophysiology and molecular biology studies to reverse or block the induction of these plastic changes, helping to isolate the specific contribution of opioid receptor activation to the remodeling of these circuits. For instance, NMDA receptors are implicated in naloxone-precipitated withdrawal severity, highlighting the interplay between opioid and glutamate (B1630785) systems.[18]

Key Experimental Protocols

Protocol: Naloxone-Precipitated Withdrawal in Rodents

This protocol is designed to induce and quantify withdrawal behaviors in opioid-dependent mice or rats.

-

Induction of Dependence:

-

Administer morphine (e.g., 10 mg/kg, subcutaneously) twice daily for 5-7 consecutive days. Alternatively, implant a slow-release morphine pellet (e.g., 75 mg).

-

-

Habituation:

-

On the test day, place the animal in a clear observation chamber for a 30-minute habituation period.

-

-

Naloxone Challenge:

-

Administer naloxone hydrochloride (e.g., 0.5 - 2.0 mg/kg, intraperitoneally or subcutaneously).

-

-

Behavioral Observation:

-

Immediately following injection, begin a 30-60 minute observation period.

-

Record the frequency and/or duration of classic withdrawal signs, including:

-

Jumping

-

Wet-dog shakes

-

Paw tremors

-

Teeth chattering

-

Diarrhea (number of fecal boli)

-

-

A composite withdrawal score is often calculated by summing the weighted scores for each behavior.

-

-

Control Group:

-

A control group of saline-treated (non-dependent) animals should receive the same naloxone dose to ensure the observed behaviors are specific to the dependent state.[20]

-

Protocol: Human PET Imaging with Naloxone Challenge

This protocol outlines a method to measure mu-opioid receptor (MOR) availability and occupancy using Positron Emission Tomography (PET).[11][21]

-

Subject Recruitment:

-

Recruit healthy volunteers or patients with OUD. Screen for contraindications to PET imaging and naloxone administration.

-

-

Radiotracer:

-